3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that features a combination of methoxyphenyl, pyrrolidinyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps:
Formation of the 4-methoxyphenyl group: This can be achieved through the methylation of phenol using methanol in the presence of an acid catalyst.
Synthesis of the pyrrolidin-3-yl group: This involves the cyclization of appropriate precursors under controlled conditions.
Formation of the 1,3,4-thiadiazol-2-yl group: This can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the synthesized groups under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidinyl and thiadiazolyl moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The methoxyphenyl groups may interact with hydrophobic pockets, while the thiadiazolyl group could form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-propanol: A simpler compound with a methoxyphenyl group and a propanol moiety.
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a methoxyphenyl group and a benzotriazinyl moiety.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide lies in its combination of multiple functional groups, which allows for diverse interactions and applications. Its structural complexity provides opportunities for unique reactivity and potential bioactivity that simpler compounds may not offer.
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C23H24N4O4S/c1-30-18-8-3-15(4-9-18)5-12-20(28)24-23-26-25-22(32-23)16-13-21(29)27(14-16)17-6-10-19(31-2)11-7-17/h3-4,6-11,16H,5,12-14H2,1-2H3,(H,24,26,28) |
InChI Key |
WLMZMJFHYZJQPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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